2-CycloheptyloxyphenylZinc bromide
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Overview
Description
2-CycloheptyloxyphenylZinc bromide is an organozinc compound with the molecular formula C13H17BrOZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-CycloheptyloxyphenylZinc bromide can be synthesized through the reaction of 2-cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolving 2-cycloheptyloxyphenyl bromide in THF.
- Adding zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-CycloheptyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and other polar aprotic solvents are typically used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
Scientific Research Applications
2-CycloheptyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be employed in the modification of biomolecules for various biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CycloheptyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations depending on the reaction conditions and the presence of other reagents. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds and the activation of reactants.
Comparison with Similar Compounds
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the cycloheptyloxy group.
CycloheptyloxyphenylMagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness
2-CycloheptyloxyphenylZinc bromide is unique due to the presence of both the cycloheptyloxy group and the zinc atom. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H17BrOZn |
---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);phenoxycycloheptane |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h3,6-7,10,12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
UPUQCXAVMBLSEY-UHFFFAOYSA-M |
Canonical SMILES |
C1CCCC(CC1)OC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
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